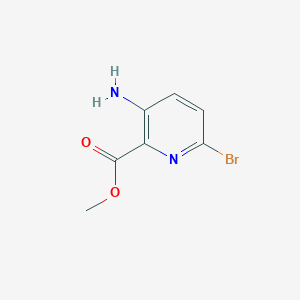

Methyl 3-amino-6-bromopicolinate

Overview

Description

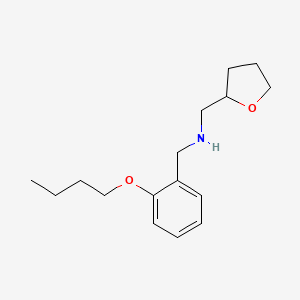

“Methyl 3-amino-6-bromopicolinate” is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The IUPAC name for this compound is methyl 3-amino-6-bromo-2-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

Methyl 3-amino-6-bromopicolinate and related compounds play a crucial role in organic synthesis and characterization. For instance, the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases involves the treatment of 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones with various secondary amines and formaldehyde. This process has been explored for its potential antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Biological and Medicinal Applications

This compound derivatives are investigated in the medicinal field for their potential biological activities. Studies have demonstrated the synthesis of novel pyrimidine derivatives, which exhibit significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012). Furthermore, the synthesis of various quinazolinones, including 3-amino-2-methyl-6-bromoquinazolin-4(3H)-ones, has shown promise in antimicrobial activity (Patel et al., 2006).

Supramolecular Chemistry

In the field of supramolecular chemistry, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid have been synthesized and characterized for their spectroscopic, thermal, and magnetic properties. These complexes exhibit interesting behaviors, including paramagnetic and antiferromagnetic interactions (Kukovec et al., 2008).

Photophysics and Photochemistry

The photochemistry of 6-bromopicolinate ions has been studied, revealing insights into heterolytic and homolytic photodehalogenation processes. These studies are crucial for understanding the photochemical behavior of bromo-substituted compounds in various environments (Rollet et al., 2006).

Catalysis and Chemical Reactions

This compound derivatives are instrumental in catalytic processes. For example, the efficient synthesis of pyrrolo[2,3-d]pyrimidines through a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction highlights the utility of these compounds in creating complex heterocyclic structures (Jiang et al., 2015).

Safety and Hazards

“Methyl 3-amino-6-bromopicolinate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

This compound is a derivative of picolinic acid, which is known to chelate metal ions and may interact with metalloproteins

Mode of Action

It is known that the amino and carboxylate groups in its structure could potentially form hydrogen bonds and ionic interactions with its targets . The bromine atom might also be involved in halogen bonding .

Biochemical Pathways

The exact biochemical pathways influenced by Methyl 3-amino-6-bromopicolinate are currently unknown. Given its structural similarity to picolinic acid, it might be involved in pathways related to metal ion homeostasis . More research is needed to elucidate its role in biochemical pathways.

Pharmacokinetics

Factors such as its lipophilicity, water solubility, and molecular weight could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Its potential to chelate metal ions suggests it might influence processes that depend on metal ion cofactors .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . The pH and ionic strength of the environment could also influence its interactions with targets .

properties

IUPAC Name |

methyl 3-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETASVOVQOWEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670385 | |

| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866775-09-9 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-N-[2-(4-isopropylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389325.png)

![N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline](/img/structure/B1389330.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline](/img/structure/B1389334.png)

![N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline](/img/structure/B1389337.png)

![N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389342.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline](/img/structure/B1389343.png)

![2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389344.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine](/img/structure/B1389345.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline](/img/structure/B1389346.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)